![molecular formula C7H9N5O B1448857 3-(2-アミノエチル)-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-オール CAS No. 2089255-35-4](/img/structure/B1448857.png)
3-(2-アミノエチル)-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-オール
概要
説明
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is a nitrogen-containing heterocyclic compound. This compound is part of the triazolo[4,3-a]pyrazine family, which is known for its diverse biological activities, including antibacterial and antiviral properties . The structure of this compound features a triazole ring fused to a pyrazine ring, with an aminoethyl group attached to the triazole ring.
科学的研究の応用
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral activities.
Medicine: Explored for its potential use in developing new antimicrobial agents.
Industry: Utilized in the synthesis of functional materials and drugs.
作用機序
Target of Action
The primary targets of 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol are bacterial cells, specifically both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . These bacteria play a crucial role in various infectious diseases, posing a significant challenge to human health .
Mode of Action
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol interacts with its bacterial targets by inhibiting their growth and proliferation . The compound’s interaction with the bacterial cells results in changes that disrupt their normal functions, leading to their eventual death .
Biochemical Pathways
It is known that the compound interferes with the bacteria’s ability to synthesize essential proteins, disrupting their metabolic processes . This disruption affects downstream effects such as cell division and growth, ultimately leading to the death of the bacterial cells .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining its effectiveness in treating bacterial infections .
Result of Action
The molecular and cellular effects of 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol’s action include the disruption of protein synthesis in bacterial cells, leading to inhibited cell growth and division . This results in a decrease in the population of the bacterial cells, thereby alleviating the symptoms of the bacterial infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its bacterial targets . For instance, certain conditions may enhance or inhibit the compound’s antibacterial activity .
生化学分析
Biochemical Properties
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity . The compound’s interaction with fungal enzymes also contributes to its antifungal properties . Additionally, 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol has been found to modulate the activity of enzymes involved in glucose metabolism, which is significant for its antidiabetic effects .
Cellular Effects
The effects of 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound inhibits bacterial enzymes by binding to their active sites, thereby preventing bacterial growth . It also modulates gene expression by interacting with transcription factors and other regulatory proteins .
Metabolic Pathways
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound modulates the activity of enzymes involved in glucose metabolism, which is crucial for its antidiabetic effects . Additionally, it affects the levels of key metabolites, thereby influencing overall metabolic homeostasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2,3-dichloropyrazine with hydrazine to form 2-chloro-3-hydrazinopyrazine. This intermediate undergoes cyclization with carbonic acid halo anhydrides, followed by hydrolysis and alkylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves scalable reactions such as the use of commercially available orthoesters under acetic acid catalysis, which can be scaled up to produce large quantities of the compound .
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
類似化合物との比較
Similar Compounds
3-(2-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one: Similar structure but with different functional groups.
3-(2-Aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one: Contains a methyl group, which may alter its biological activity.
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazole-containing compound with notable antiviral and antimicrobial activities.
Uniqueness
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is unique due to its specific structure, which combines a triazole ring with a pyrazine ring and an aminoethyl group.
特性
IUPAC Name |
3-(2-aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6/h3-4H,1-2,8H2,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNKDQUOYZTIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


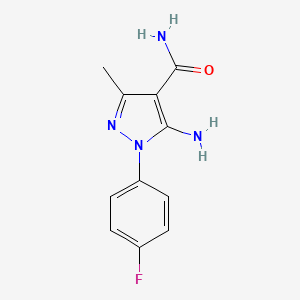

![3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine](/img/structure/B1448777.png)
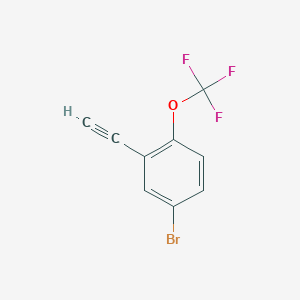
![2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1448779.png)
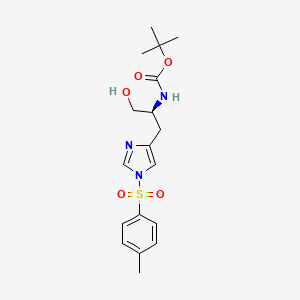
![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B1448781.png)
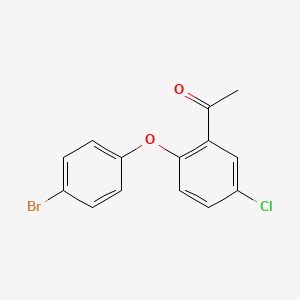
![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)
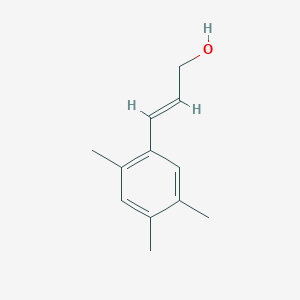
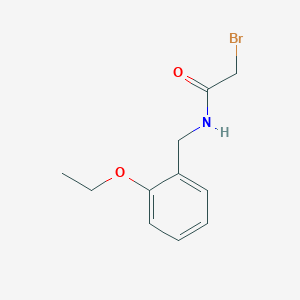
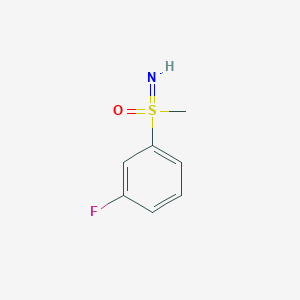

![Bis(1-[2-(pyridin-2-yloxy)phenyl]methanamine) trihydrochloride](/img/structure/B1448794.png)
